4-Chloro-3-hydroxybenzoic acid
Overview
Description
4-Chloro-3-hydroxybenzoic acid is a chemical compound with potential applications in various fields, including the pharmaceutical and chemical industries. Its molecular structure and properties enable its utility as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
A practical synthesis approach for closely related compounds involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis, yielding a high overall efficiency and controllable reaction conditions (Zhang et al., 2020). Similar methods can potentially be adapted for the synthesis of 4-Chloro-3-hydroxybenzoic acid.
Molecular Structure Analysis
The molecular structure of related hydroxybenzoic acids has been determined using gas-phase electron diffraction and quantum chemical calculations, indicating that electrostatic effects are crucial in rationalizing their structures (Aarset et al., 2008).
Chemical Reactions and Properties
4-Chloro-3-hydroxybenzoic acid undergoes dehalogenation reactions facilitated by enzymes, as seen in related compounds, leading to the formation of hydroxybenzoic acids without the involvement of molecular oxygen (Müller et al., 1984). This indicates a propensity for participating in hydrolytic cleavage reactions.
Physical Properties Analysis
The structural flexibility of hydroxybenzoic acids, as demonstrated by their ability to form various ionic networks with alkali metals, suggests that 4-Chloro-3-hydroxybenzoic acid may also exhibit interesting physical properties conducive to forming layered lattice structures (Abrahams et al., 2021).
Chemical Properties Analysis
The electrochemical behavior of related compounds, such as dihydroxybenzoic acids, in the presence of nucleophiles indicates a potential for 4-Chloro-3-hydroxybenzoic acid to participate in electro-organic synthesis, leading to diverse organic products (Golabi & Nematollahi, 1997). This highlights its reactivity and versatility as a chemical intermediate.
Scientific Research Applications
Medicine and Polymer Synthesis : Pseudopolymorphs of a hydroxybenzoic acid derivative, related to 4-Chloro-3-hydroxybenzoic acid, show potential applications in medicine and polymer synthesis due to unique packing motifs and solute-solvent interactions (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Cerebral Ischemia and Reperfusion Studies : The oxidation of 4-hydroxybenzoic acid to 3,4-dihydroxybenzoic acid is a reliable indicator for hydroxyl radical formation during cerebral ischemia and reperfusion (Liu et al., 2002).
Antimicrobial Drug Synthesis : A new synthetic strategy for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial 3-quinolinecarboxylic acid drugs, improves overall yield and reaction conditions (Zhang et al., 2020).
Biochemical Research : 4-chlorobenzoate dehalogenase catalyzes the hydrolytic cleavage of the halogen-carbon bond without involving molecular oxygen (Müller et al., 1984).
Value-Added Bioproducts : 4-Hydroxybenzoic acid is a versatile intermediate for producing bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, with potential applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Environmental Science : Ultraviolet irradiation of chlorobenzoic acids produces hydroxybenzoic acids and benzoic acid, demonstrating the conversion process of these compounds (Crosby & Leitis, 1969).
Chemical Synthesis : A study demonstrates a method for preparing 3-amino-5-hydroxybenzoic acid analogues, essential for understanding and synthesising antibiotics (Becker, 1984).
Corrosion Inhibition : 3-Hydroxybenzoic acid effectively inhibits AISI 316L stainless steel corrosion in an environmentally friendly aqueous pickling solution (Narváez, Cano, & Bastidas, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPUNJAMWFAYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187705 | |
Record name | 4-Chloro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxybenzoic acid | |
CAS RN |
34113-69-4 | |
Record name | 4-Chloro-3-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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